molecular formula C18H18ClN3O3 B13759335 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride CAS No. 73832-26-5

4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride

Cat. No.: B13759335
CAS No.: 73832-26-5
M. Wt: 359.8 g/mol
InChI Key: CJPPMEYZZSNWDR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride typically involves multi-step organic reactions One common method includes the acylation of 2-methylphenylamine followed by cyclization to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzodiazepines: Structurally related compounds with similar biological activities.

    Indole derivatives: Compounds with similar pharmacological profiles.

Uniqueness

4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its acetyloxy and amino groups, along with the quinazolinone core, make it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73832-26-5

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

[6-amino-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate;hydrochloride

InChI

InChI=1S/C18H17N3O3.ClH/c1-11-5-3-4-6-16(11)21-17(10-24-12(2)22)20-15-8-7-13(19)9-14(15)18(21)23;/h3-9H,10,19H2,1-2H3;1H

InChI Key

CJPPMEYZZSNWDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)COC(=O)C.Cl

Origin of Product

United States

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